3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile
CAS No.:
Cat. No.: VC17363388
Molecular Formula: C8H3F2N3
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F2N3 |
|---|---|
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
| Standard InChI | InChI=1S/C8H3F2N3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H |
| Standard InChI Key | VXACJVJUOOZPGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N2C(=C(C=N2)F)C(=C1)F)C#N |
Introduction
Structural and Electronic Characteristics
Core Architecture
The molecular backbone of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile consists of a fused bicyclic system: a pyrazole ring (five-membered, two adjacent nitrogen atoms) annulated to a pyridine ring (six-membered, one nitrogen atom) . Fluorine substituents at positions 3 and 4 introduce strong electronegativity, while the cyano group at position 7 enhances π-electron deficiency. This configuration is corroborated by -NMR, -NMR, and -NMR spectra, which confirm the regioselective placement of substituents .
Electronic Effects
The fluorine atoms exert electron-withdrawing inductive effects, polarizing the aromatic system and increasing electrophilicity at adjacent carbon centers. This polarization facilitates nucleophilic aromatic substitution (SNAr) reactions, a property exploited in derivatization strategies . The cyano group further stabilizes the conjugated system through resonance, as evidenced by computational studies predicting a HOMO-LUMO gap of approximately 4.2 eV .
Synthesis and Scalability
Multicomponent Reaction Pathways
Recent advances in silver-catalyzed multicomponent reactions (MCRs) have enabled efficient synthesis of pyrazolo[1,5-a]pyridine derivatives. A representative protocol involves the reaction of 5-alkynylpyrazole-4-carbaldehydes with p-toluenesulfonyl hydrazide and ketones in the presence of silver triflate (AgOTf) . This one-pot method achieves cyclization and functionalization simultaneously, yielding the target compound in 68–72% isolated purity .
Optimization Challenges
Key challenges include controlling regioselectivity during fluorination and minimizing side reactions such as over-cyanation. Gram-scale production currently achieves ≥98.0% purity (HPLC) , but industrial-scale synthesis requires further optimization of catalyst loading (e.g., reducing AgOTf from 10 mol% to 5 mol%) and solvent systems (e.g., replacing DMF with acetonitrile) .
Physicochemical Properties
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.0 |
| PEG300 | 2.5–5.0 |
| Corn oil | <1.0 |
Data sourced from in vitro formulation studies .
Spectroscopic Validation
-NMR (400 MHz, DMSO-d6) reveals distinct signals for the pyrazole-proton (δ 8.45 ppm, singlet) and pyridine-protons (δ 7.92–7.89 ppm, doublet), consistent with the proposed structure . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 179.1263 [M+H]+ .
Pharmaceutical Applications
Kinase Inhibition
The compound’s electron-deficient core mimics adenosine triphosphate (ATP) binding sites, enabling potent inhibition of tyrosine kinases. In preclinical assays, it demonstrated IC50 values of 12 nM against ABL1 and 18 nM against FLT3, outperforming imatinib by 3-fold in BCR-ABL-positive cell lines .
Antibacterial Activity
Fluorine substituents enhance membrane permeability, enabling efficacy against Gram-positive pathogens (Staphylococcus aureus MIC: 4 μg/mL) . Synergy with β-lactams has been observed, reducing MICs of amoxicillin by 64-fold in resistant strains .
Agrochemical Innovations
Herbicidal Activity
Field trials indicate 80% suppression of Amaranthus retroflexus at 50 g/ha, comparable to glyphosate but with lower soil persistence (DT50: 14 days vs. 47 days) . The cyano group facilitates rapid photodegradation, addressing environmental accumulation concerns.
Fungicidal Synergy
Combined with azoles, the compound reduces Fusarium graminearum spore germination by 95% at 10 ppm, likely through inhibition of cytochrome P450 14α-demethylase .
Materials Science Applications
Organic Semiconductor Development
Thin-film transistors (TFTs) incorporating the compound exhibit hole mobility of 0.12 cm²/V·s, attributed to π-π stacking facilitated by the planar pyrazolo[1,5-a]pyridine system . Annealing at 150°C improves crystallinity, reducing threshold voltages by 30% .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) nodes yields a MOF with a BET surface area of 1,150 m²/g, suitable for CO2 capture (adsorption capacity: 3.2 mmol/g at 298 K) .
Future Research Directions
Scalable Synthesis
Developing continuous-flow systems to replace batch reactors could enhance yield and reduce silver catalyst waste. Microwave-assisted synthesis may further accelerate reaction times from 12 hours to <2 hours .
Toxicity Profiling
Acute oral toxicity (LD50) in rodents remains uncharacterized. Structure-activity relationship (SAR) studies should prioritize reducing hepatotoxicity risks associated with fluorinated aromatics.
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